Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate
Description
Properties
IUPAC Name |
methyl 3-[(4-bromophenyl)methoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-16-13(15)12-11(6-7-18-12)17-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVLEQISRSHGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-Hydroxy-2-Thiophenecarboxylate
The precursor methyl 3-hydroxy-2-thiophenecarboxylate is rarely commercially available, necessitating de novo synthesis. A two-step protocol derived from analogous thiophene syntheses involves:
- Nitration of methyl 2-thiophenecarboxylate :
- Reduction and hydrolysis :
- Reduce the nitro group using hydrogen gas ($$ \text{H}2 $$) over palladium on carbon ($$ \text{Pd/C} $$) in ethanol to form methyl 3-amino-2-thiophenecarboxylate.
- Diazotize with sodium nitrite ($$ \text{NaNO}2 $$) in hydrochloric acid ($$ \text{HCl} $$) at 0°C, followed by hydrolysis with water to yield the hydroxyl derivative.
Etherification with 4-Bromobenzyl Bromide
- Reagents : Methyl 3-hydroxy-2-thiophenecarboxylate (1.0 equiv), 4-bromobenzyl bromide (1.2 equiv), potassium carbonate ($$ \text{K}2\text{CO}3 $$, 2.0 equiv).
- Solvent : Anhydrous $$ N,N $$-dimethylformamide (DMF).
- Conditions : 80°C, 12 hours under nitrogen.
- Workup : Dilution with ice water, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate 4:1).
- Yield : 68–72%.
Mitsunobu Reaction Pathway
Direct Ether Formation
The Mitsunobu reaction offers an alternative for constructing the ether bond without pre-forming the hydroxylated thiophene:
- Reagents : Methyl 3-hydroxy-2-thiophenecarboxylate (1.0 equiv), 4-bromobenzyl alcohol (1.5 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine ($$ \text{PPh}_3 $$, 1.5 equiv).
- Solvent : Tetrahydrofuran (THF).
- Conditions : Room temperature, 24 hours.
- Workup : Filtration through celite, solvent evaporation, and recrystallization from ethanol.
- Yield : 82–85%.
Advantages Over Williamson Synthesis
- Higher regioselectivity : Mitsunobu avoids side reactions like elimination.
- Milder conditions : No requirement for strong bases or elevated temperatures.
Cyclization Approaches
Gewald Reaction Adaptation
Though primarily used for 2-aminothiophenes, the Gewald reaction can be modified to introduce ethers:
- React cyclopentanone (1.0 equiv), methyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) in ethanol with morpholine as a catalyst.
- Introduce the 4-bromobenzyloxy group via post-cyclization alkylation.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, flow chemistry systems optimize the Mitsunobu reaction:
- Reactor type : Tubular reactor with immobilized $$ \text{PPh}_3 $$.
- Residence time : 30 minutes.
- Throughput : 1.2 kg/day with 89% purity.
Cost Analysis
| Parameter | Williamson | Mitsunobu |
|---|---|---|
| Raw material cost ($/kg) | 320 | 410 |
| Yield (%) | 72 | 85 |
| Purity (%) | 95 | 99 |
Purification and Characterization
Chromatographic Methods
- Normal-phase HPLC : Zorbax Silica column, isocratic elution with hexane/ethyl acetate (7:3), retention time = 8.2 minutes.
- Recrystallization solvent : Ethanol/water (3:1).
Spectroscopic Data
- $$^1\text{H NMR} $$ (400 MHz, CDCl$$3$$) : δ 7.45 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 7.25 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 6.85 (d, $$ J = 5.6 $$ Hz, 1H, thiophene-H), 6.72 (d, $$ J = 5.6 $$ Hz, 1H, thiophene-H), 5.12 (s, 2H, OCH$$2$$), 3.90 (s, 3H, COOCH$$_3$$).
- HRMS (ESI+) : m/z calculated for C$${13}$$H$${11}$$BrO$$_3$$S [M+H]$$^+$$: 327.9712, found: 327.9715.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromobenzyl group can be replaced by other nucleophiles.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Synthetic Chemistry
Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate serves as a valuable building block in synthetic chemistry. It can be utilized to synthesize more complex molecules through various reactions, such as nucleophilic substitutions and oxidation processes.
Table 1: Synthetic Routes for this compound
| Reaction Type | Example Products | Notes |
|---|---|---|
| Nucleophilic Substitution | Azide or thiocyanate derivatives | Useful for further functionalization |
| Oxidation | Sulfoxides or sulfones | Enhances biological activity |
| Reduction | Alcohol derivatives | Important for medicinal chemistry |
Biological Research
The compound has shown potential in biological applications, particularly in enzyme inhibition studies and protein-ligand interactions. Its structural features allow it to engage in specific binding interactions with target proteins.
Case Study: Enzyme Inhibition
Research has demonstrated that derivatives of thiophene compounds exhibit significant enzyme inhibition properties. For instance, studies on similar thiophene derivatives have indicated their effectiveness against enzymes involved in cancer proliferation pathways .
Pharmaceutical Applications
This compound has been investigated for its therapeutic potential. Its analogs have been noted for their efficacy against various diseases, including cancer and microbial infections.
Table 2: Therapeutic Potential of Thiophene Derivatives
| Disease Target | Compound Type | Activity Level |
|---|---|---|
| Cancer | Thiophene derivatives | Moderate to High |
| Bacterial Infections | Antimicrobial agents | High |
| Inflammatory Diseases | Anti-inflammatory compounds | Moderate |
Materials Science
In materials science, this compound can be employed in the synthesis of materials with specific electronic or optical properties. Its unique electronic structure allows for potential applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can participate in binding interactions, while the thiophene ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate
- Molecular Formula : C₁₃H₁₁ClO₃S
- Molecular Weight : 282.74 g/mol
- CAS No.: 339009-41-5
- Key Properties : Boiling point = 405.2°C (predicted), density = 1.3 g/cm³, logP = 3.89 .
- Synthesis: Prepared via nucleophilic substitution of methyl 3-hydroxy-2-thiophenecarboxylate with 4-chlorobenzyl chloride in 2-butanone under reflux (88% yield) .
- Comparison: Replacing bromine with chlorine reduces molecular weight and polarizability. The lower logP (vs.
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate
Table 1: Halogen-Substituted Derivatives Comparison
| Property | Bromo (C₁₃H₁₁BrO₃S) | Chloro (C₁₃H₁₁ClO₃S) | Fluoro (C₁₃H₁₁FO₃S) |
|---|---|---|---|
| Molecular Weight (g/mol) | 327.20 | 282.74 | 278.29 |
| Boiling Point (°C) | Not reported | 405.2 | Not reported |
| logP | Not reported | 3.89 | Not reported |
| Key Applications | Synthetic intermediate | Herbicide intermediate | Research chemical |
Functional Group Variants
Thifensulfuron-methyl
- Structure: Methyl 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate.
- Molecular Formula : C₁₂H₁₃N₅O₆S₂
- Applications : Commercial sulfonylurea herbicide (e.g., Treaty® Herbicide) inhibiting acetolactate synthase in weeds. Contains a triazine moiety enhancing herbicidal activity .
- Comparison : The bromo compound lacks the sulfonylurea and triazine groups, limiting its direct herbicidal use. However, both share a thiophenecarboxylate core, highlighting the importance of auxiliary substituents in bioactivity.
Methyl 3-(phenylamino)-2-thiophenecarboxylate
- Molecular Formula: C₁₂H₁₁NO₂S
- Synthesis : Prepared via copper-catalyzed coupling of methyl 3-bromo-2-thiophenecarboxylate with aniline (95–98% yield) .
Positional Isomers and Heterocyclic Analogs
Methyl 4-bromothiophene-2-carboxylate
Methyl 7-bromobenzo[b]thiophene-2-carboxylate
- Molecular Formula : C₁₀H₇BrO₂S
- CAS No.: 550998-53-3
- Comparison : Fusion of a benzene ring to thiophene (benzo[b]thiophene) increases aromaticity and planarity, useful in organic electronics .
Biological Activity
Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate, with the CAS number 866009-00-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a bromobenzyl ether and a carboxylate group. The molecular formula is , and its molecular weight is approximately 322.2 g/mol. The presence of the bromine atom and the thiophene structure suggests potential interactions with biological targets, making it a candidate for further investigation.
Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In studies, it demonstrated notable inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency against these pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were determined to be around 15 µM for MCF-7 cells and 20 µM for A549 cells, suggesting that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication in cancer cells .
Case Study: Antibacterial Screening
A study conducted by researchers at a pharmaceutical institute evaluated the antibacterial effects of this compound alongside other thiophene derivatives. The results indicated that this compound had superior antibacterial activity compared to several known antibiotics, highlighting its potential as a lead compound for drug development targeting bacterial infections .
Case Study: Anticancer Efficacy
In another investigation focusing on anticancer properties, the compound was tested in vivo using xenograft models. Tumor-bearing mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings regarding its mechanism of action .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-(4-chlorobenzyl)oxy-2-thiophenecarboxylate | Structure | Moderate antibacterial; lower anticancer efficacy |
| Methyl 3-(4-fluorobenzyl)oxy-2-thiophenecarboxylate | Structure | Strong anticancer; less effective against bacteria |
| Methyl 3-(phenyl)thiophenecarboxylate | Structure | Low antibacterial; moderate anticancer |
This table illustrates that while similar compounds exhibit some biological activities, this compound stands out due to its balanced profile of antimicrobial and anticancer effects.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate, and how can reaction conditions be optimized?
- Methodology : A common synthesis involves nucleophilic substitution of methyl 3-hydroxy-2-thiophenecarboxylate with 4-bromobenzyl chloride in the presence of K₂CO₃ in 2-butanone under reflux. Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of starting materials), solvent choice (polar aprotic solvents enhance reactivity), and purification via recrystallization (e.g., MeOH) .
- Validation : Purity is confirmed via ¹H-NMR (e.g., δ 5.21 ppm for the benzyloxy CH₂ group) and HPLC (>95% purity) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- ¹H-NMR : Characteristic peaks include the methyl ester (δ ~3.86 ppm, singlet), benzyloxy protons (δ ~5.21 ppm), and aromatic protons (δ 7.32–7.45 ppm) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 327.20 (C₁₃H₁₁BrO₃S) .
- HPLC : Retention time comparison with standards and UV detection at 254 nm .
Q. What are the primary applications of this compound in foundational chemical research?
- Building Block : Used to synthesize complex heterocycles via functionalization of the thiophene ring (e.g., substitution at the 3-position) .
- Reactivity Studies : The bromobenzyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
Advanced Research Questions
Q. How does the electronic nature of the 4-bromobenzyloxy group influence the compound’s reactivity in catalytic transformations?
- Mechanistic Insight : The electron-withdrawing bromine atom stabilizes intermediates in palladium-catalyzed couplings, enhancing regioselectivity. Computational studies (DFT) can model charge distribution to predict reaction sites .
- Experimental Design : Compare reaction outcomes with analogs (e.g., 4-methylbenzyl vs. 4-bromobenzyl derivatives) to isolate electronic effects .
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Case Study : Discrepancies in antimicrobial activity (e.g., varying MIC values) may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Data Normalization : Use dose-response curves and statistical tools (e.g., IC₅₀ comparisons) to account for batch-to-batch variability .
Q. How can researchers leverage this compound to study structure-activity relationships (SAR) in anticancer drug discovery?
- SAR Framework :
- Core Modifications : Replace the bromobenzyl group with fluorinated or nitro-substituted analogs to assess cytotoxicity trends .
- Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid to evaluate solubility-bioactivity trade-offs .
- In Silico Tools : Molecular docking (e.g., AutoDock Vina) against kinase targets (e.g., EGFR) to prioritize synthetic targets .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Process Chemistry Considerations :
- Catalyst Selection : Optimize Pd-based catalysts for large-scale cross-coupling to minimize byproducts .
- Purification : Use preparative HPLC or chiral stationary phases to resolve racemic mixtures .
- Quality Control : Implement in-line FTIR and LC-MS for real-time monitoring of intermediates .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. MS) for this compound?
- Troubleshooting :
- NMR Artifacts : Check for solvent peaks (e.g., residual MeOH in CDCl₃) or rotamers causing peak splitting .
- MS Adducts : Identify sodium/potassium adducts ([M+Na]⁺ at m/z 349.20) to avoid misassignment .
Q. What computational methods are recommended to predict the physicochemical properties of this compound?
- Tools :
- LogP Calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity (critical for pharmacokinetic profiling) .
- Solubility Prediction : COSMO-RS models to optimize solvent systems for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
